The Origin of Fijimycin C: An In-depth Technical Guide
The Origin of Fijimycin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics.[1][2] It was discovered as a minor metabolite produced by a marine-derived actinomycete, Streptomyces sp. strain CNS-575.[1][2] This strain was isolated from a marine sediment sample collected in the waters off Nasese, Fiji.[1][2] Fijimycin C, along with its congeners Fijimycin A and B, exhibits significant in vitro antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the origin of Fijimycin C, detailing the isolation of the producing microorganism, the fermentation process, and the methods for extraction, purification, and structure elucidation. Additionally, the putative mechanism of action, consistent with other etamycin-class antibiotics, is described.
Discovery and Biological Source
Fijimycin C was first reported as a new natural product in 2011.[1][2] Its discovery was the result of a screening program focused on identifying new antibiotics from marine actinomycetes to combat drug-resistant pathogens like MRSA.[1][2]
Isolation of the Producing Microorganism
The bacterium responsible for the production of Fijimycin C is designated as strain CNS-575.[1][2] This strain was isolated from a marine sediment sample collected at a depth of approximately 0.5 meters from the Nasese shoreline in Viti Levu, Fiji.[1][2] The sediment was subjected to a heat-shock treatment to enrich for spore-forming bacteria like Streptomyces.[1][2]
Table 1: Quantitative Data for Fijimycin C and its Analogs
| Compound | Molecular Formula | Molecular Weight (Da) | Yield (mg/40L culture) | MIC100 against MRSA (μg/mL) |
| Fijimycin A | C44H62N8O11 | 878.45 | 65 | 4-16 |
| Fijimycin B | C42H66N8O11 | 858.48 | 9.6 | >32 |
| Fijimycin C | C44H62N8O12 | 894.45 | 3.2 | 4-8 |
| Etamycin A | C44H62N8O11 | 878.45 | Not Reported | 4-8 |
Experimental Protocols
Isolation and Cultivation of Streptomyces sp. CNS-575
Protocol for Bacterial Isolation:
-
A marine sediment sample was collected from Nasese, Viti Levu, Fiji.[1][2]
-
The treated sediment was directly plated onto M1 agar medium (10 g starch, 4 g yeast extract, 2 g peptone, in 1 L filtered seawater) supplemented with rifampicin (0.5 µg/mL) and cycloheximide (100 µg/L) to inhibit the growth of other bacteria and fungi, respectively.[1][2]
-
The plates were incubated until bacterial colonies were observed.
-
Strain CNS-575 was identified as a Streptomyces sp. based on 16S rRNA gene sequence analysis.[1][2]
Fermentation and Extraction of Fijimycin C
Protocol for Fermentation and Extraction:
-
Streptomyces sp. CNS-575 was cultured in 40 x 1 L volumes of A1Bfe+C liquid medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO3, 40 mg Fe2(SO4)3·4H2O, 100 mg KBr per 1 L seawater).[2]
-
The cultures were incubated at 27 °C for 6 days with shaking at 215 rpm.[2]
-
At the end of the fermentation period, pre-sterilized Amberlite XAD-7 resin (20 g/L) was added to each flask to adsorb the secondary metabolites.[2]
-
The flasks were shaken for an additional two hours at a low speed.[2]
-
The resin and cell mass were collected by filtration through cheesecloth and washed with deionized water.[2]
-
The resin and cell mass were then extracted with ethyl acetate, and the organic solvent was evaporated under reduced pressure to yield a crude extract.[2]
Purification of Fijimycin C
Protocol for HPLC Purification:
-
The crude extract was fractionated by silica gel column chromatography using a step gradient from 10% ethyl acetate in isooctane to 15% methanol in ethyl acetate.[2]
-
The fraction containing the depsipeptides was further purified by reversed-phase High-Performance Liquid Chromatography (HPLC).[2]
-
A Phenomenex Luna C18 column (10 mm × 250 mm, 5 µm) was used with an isocratic mobile phase of 65% aqueous acetonitrile (CH3CN) at a flow rate of 2.5 mL/min.[2]
-
Detection was performed using a UV detector at 254 nm.[2]
-
Fijimycin C eluted at a retention time of 17.5 minutes under these conditions.[2]
Structure Elucidation of Fijimycin C
The planar structure of Fijimycin C was determined through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
HRESIMS Analysis:
-
Instrument: Thermo LTQ Orbitrap XL mass spectrometer.[2]
-
Observation: The HRESIMS data for Fijimycin C showed an [M+Na]+ ion at m/z 917.4365, which corresponds to the molecular formula C44H62N8O12.[1][2]
NMR Analysis:
-
Instruments: Varian Inova 500 MHz and 300 MHz NMR spectrometers.[2]
-
Analysis: 1D (1H) and 2D (COSY, HMBC, HSQC) NMR spectra were acquired. The analysis of these spectra allowed for the assignment of the individual amino acid and other constituent residues and their sequence within the cyclic depsipeptide structure.[1][2]
Determination of Absolute Stereochemistry (Marfey's Method):
The absolute configurations of the amino acid constituents of Fijimycin C were determined using Marfey's method. This involves the following general steps:
-
Acid Hydrolysis: The depsipeptide is hydrolyzed (e.g., with 6N HCl) to break the amide and ester bonds, releasing the individual amino acid residues.
-
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This chiral reagent forms diastereomeric derivatives with the D- and L-amino acids.
-
HPLC Analysis: The resulting diastereomers are separated and analyzed by reversed-phase HPLC.
-
Comparison with Standards: The retention times of the derivatized amino acids from the hydrolysate are compared with those of derivatized D- and L-amino acid standards to determine the absolute stereochemistry of each residue.
Mechanism of Action
Fijimycin C belongs to the etamycin class of antibiotics, which are known to inhibit protein synthesis in bacteria.[3] While the specific molecular interactions of Fijimycin C have not been detailed, the mechanism of action for this class of compounds generally involves binding to the 50S subunit of the bacterial ribosome. This interaction interferes with the peptidyl transferase center, thereby inhibiting the elongation of the polypeptide chain during translation.
Conclusion
Fijimycin C is a promising antibacterial depsipeptide with a unique marine origin. The detailed protocols for its isolation, purification, and characterization provide a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into its specific interactions with the bacterial ribosome and its biosynthetic pathway could pave the way for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 2. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of etamycin biosynthesis employing short-term experiments with radiolabeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
